molecular formula C11H10N2O3 B13470900 3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid CAS No. 2866322-45-2

3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13470900
CAS No.: 2866322-45-2
M. Wt: 218.21 g/mol
InChI Key: FGWIZOLIRQMMLY-UHFFFAOYSA-N
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Description

3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a methoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-methoxybenzoic acid and the amino group of pyrazole. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyrazolyl group can also interact with metal ions, making the compound useful in coordination chemistry .

Comparison with Similar Compounds

Comparison: 3-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a pyrazolyl group on the benzoic acid core. This combination imparts distinct chemical and biological properties, such as enhanced solubility and specific interactions with biological targets. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

CAS No.

2866322-45-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-methoxy-2-pyrazol-1-ylbenzoic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-2-4-8(11(14)15)10(9)13-7-3-6-12-13/h2-7H,1H3,(H,14,15)

InChI Key

FGWIZOLIRQMMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N2C=CC=N2)C(=O)O

Origin of Product

United States

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